molecular formula C14H12Cl2N2O3 B2757201 2-(2,4-dichlorophenoxy)-N-(6-methoxypyridin-3-yl)acetamide CAS No. 848622-58-2

2-(2,4-dichlorophenoxy)-N-(6-methoxypyridin-3-yl)acetamide

Cat. No. B2757201
CAS RN: 848622-58-2
M. Wt: 327.16
InChI Key: QUPRBIYVEMIJPQ-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(6-methoxypyridin-3-yl)acetamide, or 2,4-D-MPA, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the widely used phenoxy herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). 2,4-D-MPA has a number of unique properties that make it an attractive choice for research applications, including its low toxicity and its ability to interact with biological molecules in a variety of ways. In

Scientific Research Applications

Herbicide Efficacy and Soil Interaction Chloroacetamide herbicides, such as alachlor and metolachlor, have been utilized for their selective pre-emergent or early post-emergent control of annual grasses and broad-leaved weeds in various crops. Studies have explored their mechanisms, including the inhibition of fatty acid synthesis in algae and their adsorption and bioactivity in soil, revealing their significant impact on agricultural productivity and environmental safety (Weisshaar & Böger, 1989); (Weber & Peter, 1982).

Comparative Metabolism in Human and Rat Liver Microsomes Research on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes has provided valuable insights into the metabolic pathways and potential risks associated with these compounds. The study highlights species-specific differences in metabolism, which are crucial for assessing the carcinogenic potential of these herbicides (Coleman et al., 2000).

Development of Potential Analgesic and Antipyretic Agents Research into environmentally friendly syntheses of analgesic and antipyretic compounds has led to the development of novel acetamide derivatives. These studies not only contribute to green chemistry but also open new avenues for the design of safer and more effective therapeutic agents (Reddy et al., 2014).

Photovoltaic Efficiency and Molecular Docking Studies Investigations into the spectroscopic properties and quantum mechanical studies of benzothiazolinone acetamide analogs have revealed their potential for applications in dye-sensitized solar cells (DSSCs) and as ligands in ligand-protein interactions. These studies demonstrate the versatility of acetamide derivatives in both energy production and biomedical research (Mary et al., 2020).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(6-methoxypyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O3/c1-20-14-5-3-10(7-17-14)18-13(19)8-21-12-4-2-9(15)6-11(12)16/h2-7H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPRBIYVEMIJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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